3-Iodo-1H-indazole-6-carboxylic acid

Descripción general

Descripción

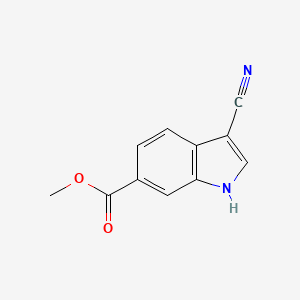

“3-Iodo-1H-indazole-6-carboxylic acid” is a chemical compound with the empirical formula C8H5IN2O2 . It is a derivative of indazole, which is a heterocyclic compound. Indazoles are important in the field of medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Various methods have been developed for the synthesis of indazole derivatives . For example, transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines have been reported .

Chemical Reactions Analysis

Indazole derivatives have been synthesized through various chemical reactions . For instance, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 288.04 g/mol, a density of 2.220±0.06 g/cm3, and a boiling point of 512.1±30.0 °C . The compound is also characterized by an XLogP3-AA value of 1.8, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .

Aplicaciones Científicas De Investigación

Synthesis of Indazole Derivatives

The application of 3-iodo-1H-indazole-6-carboxylic acid in the synthesis of various indazole derivatives is significant. Buchstaller et al. (2011) developed a method for preparing 1H-indazole-3-carboxylic acid esters and amides through Pd-catalyzed carbonylations of functionalized 3-iodoindazoles. This process yielded moderate to good yields under mild conditions, allowing further synthetic transformations (Buchstaller et al., 2011).

Crystal Structure Studies

Hu Yong-zhou (2008) focused on the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, crystallized in glacial acetic acid. The study revealed a triclinic crystal structure, which is significant for understanding the stability and bioactivity of the compound (Hu Yong-zhou, 2008).

Chemical Synthesis Optimization

Efficient methods for synthesizing indazole derivatives are important. Rao Er-chang (2006) improved the synthetic process of 1H-indazole-3-carboxylic acid, which is relevant for industrial manufacture due to its low cost and simple operation (Rao Er-chang, 2006).

Coordination Polymers and Structural Chemistry

The study by Hawes and Kruger (2014) on Cu(II) complexes derived from indazole-based ligands, including 1H-indazole-6-carboxylic acid, provided insights into the structural chemistry of these compounds. They reported discrete mononuclear complexes and coordination polymers, highlighting the compound's versatility in forming different chemical structures (Hawes & Kruger, 2014).

Direcciones Futuras

Indazole derivatives have shown a broad spectrum of pharmacological activities, and numerous methods have been developed to construct these heterocycles with better biological activities . Therefore, future research could focus on developing more efficient synthesis methods and exploring the biological activities of “3-Iodo-1H-indazole-6-carboxylic acid” and its derivatives .

Mecanismo De Acción

Target of Action

Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives have been shown to inhibit, regulate, and/or modulate certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These actions play a role in the treatment of diseases such as cancer .

Result of Action

Given the potential targets and modes of action mentioned above, the compound could potentially influence cell growth, proliferation, and survival, particularly in the context of cancer cells .

Propiedades

IUPAC Name |

3-iodo-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPFULUJKFPTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653422 | |

| Record name | 3-Iodo-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1086391-11-8 | |

| Record name | 3-Iodo-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1439033.png)

![3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439038.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1439039.png)